(3-Aminopropyl)(dimethyl)sulfanium iodide
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Overview
Description
(3-Aminopropyl)(dimethyl)sulfanium iodide is an organosulfur compound featuring a sulfonium ion with three organic substituents attached to sulfur. This compound is a positively charged ion (cation) paired with a negatively charged iodide ion. It is typically a colorless solid that is soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Aminopropyl)(dimethyl)sulfanium iodide is synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide through a nucleophilic substitution mechanism (S_N2). The iodide ion acts as the leaving group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes, often involving the use of more electrophilic methylating agents to increase the rate of methylation. This ensures efficient production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopropyl)(dimethyl)sulfanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thioethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Aminopropyl)(dimethyl)sulfanium iodide has various applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Aminopropyl)(dimethyl)sulfanium iodide involves its role as a sulfonium ion. The compound can form ylides through deprotonation, which then act as nucleophiles in various reactions. The sulfonium ion’s positive charge makes it an effective electrophile, facilitating nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium iodide: Similar in structure but lacks the aminopropyl group.
Dimethylsulfoniopropionate: Found in marine phytoplankton and seaweeds, used in the biosynthesis of many compounds.
Properties
CAS No. |
111819-19-3 |
---|---|
Molecular Formula |
C5H14INS |
Molecular Weight |
247.14 g/mol |
IUPAC Name |
3-aminopropyl(dimethyl)sulfanium;iodide |
InChI |
InChI=1S/C5H14NS.HI/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NHVDGBPBMQHDOT-UHFFFAOYSA-M |
Canonical SMILES |
C[S+](C)CCCN.[I-] |
Origin of Product |
United States |
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